molecular formula C18H21ClN2O2 B11321380 4-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide

4-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11321380
M. Wt: 332.8 g/mol
InChI Key: PQOIYSXPVIUNPO-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is an organic compound that features a benzamide core substituted with a chloro group, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 2-(furan-2-yl)-2-(piperidin-1-yl)ethanamine under basic conditions to form the intermediate.

    Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography.

    Final Product Formation: The purified intermediate is subjected to further reaction conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chloro group can be reduced to form the corresponding benzylamine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The furan ring and piperidine moiety are believed to play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-{[(furan-2-yl)methyl]amino}benzoic acid
  • 4-chloro-N-(2-furan-2-yl-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide

Uniqueness

4-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of both the furan ring and the piperidine moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

4-chloro-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C18H21ClN2O2/c19-15-8-6-14(7-9-15)18(22)20-13-16(17-5-4-12-23-17)21-10-2-1-3-11-21/h4-9,12,16H,1-3,10-11,13H2,(H,20,22)

InChI Key

PQOIYSXPVIUNPO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3

Origin of Product

United States

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